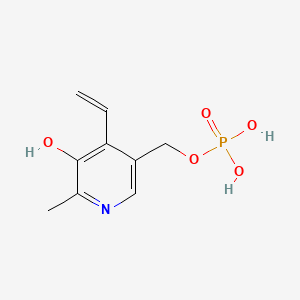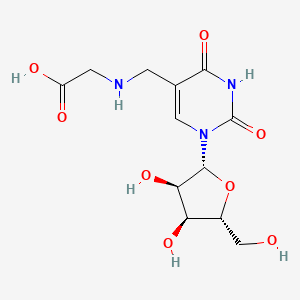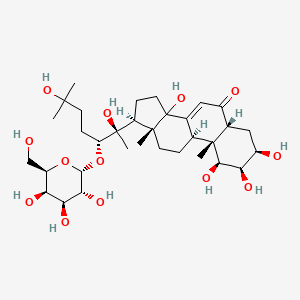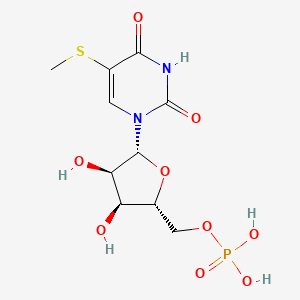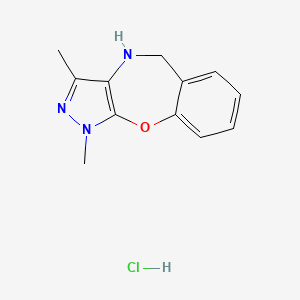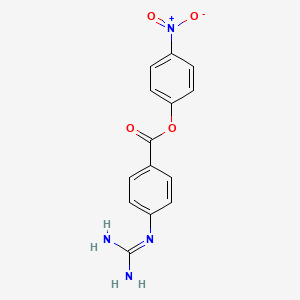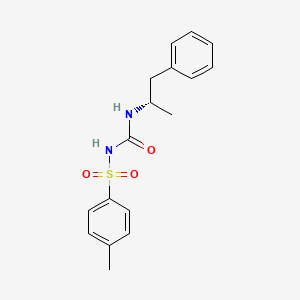
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide is a tertiary amine oxide and a tetrahydropyridine. It derives from a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Aplicaciones Científicas De Investigación
Oxidative Chemical Transformations
Research by Soldatenkov et al. (2003) has explored the oxidation reactions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) derivatives. They demonstrated that oxidation of MPTP with manganese dioxide leads to various chemical transformations, including the formation of 3-hydroxymethyl derivatives and further oxidative conversions.
Metabolic Pathways in the Brain and Liver
The metabolism of MPTP in rat brains and liver has been studied by Arora et al. (1988). They identified the metabolites of MPTP in these organs, providing insights into the biological processing of this compound in vivo.
Molecular Targets in Neurotoxicity
Mandir et al. (1999) researched the role of poly(ADP-ribose) polymerase in MPTP-induced parkinsonism, uncovering critical molecular targets and suggesting potential therapeutic avenues (Mandir et al., 1999).
Intermediates in Oxidation and Reduction Reactions
Chacón et al. (1987, 1989) observed the intermediate oxidation states in the metabolic activation of MPTP, contributing to a deeper understanding of its biochemical behavior (Chacón et al., 1987), (Chacón et al., 1989).
Mitochondrial Uptake and Metabolism
Ramsay and Singer (1986) explored the energy-dependent uptake of MPTP metabolites by mitochondria, shedding light on the cellular mechanisms underlying its neurotoxic effects (Ramsay & Singer, 1986).
Metabolism in Liver Homogenate Fractions
The work by Weissman et al. (1985) on the metabolism of MPTP in liver homogenates adds to the understanding of its biotransformation pathways (Weissman et al., 1985).
Neuronal Nitric Oxide in Neurotoxicity
Studies by Przedborski et al. (1996) and Hantraye et al. (1996) have investigated the role of neuronal nitric oxide in MPTP-induced dopaminergic neurotoxicity, offering insights into its pathophysiological effects (Przedborski et al., 1996), (Hantraye et al., 1996).
Monoamine Oxidase Interactions
The interaction of MPTP with monoamine oxidases (MAO) has been studied by Singer et al. (1986), providing critical information on its enzymatic processing (Singer et al., 1986).
Superoxide Radicals Generation
Zang and Misra (1992) have focused on the generation of superoxide radicals during the autoxidation of MPTP metabolites, highlighting the oxidative stress aspects of its toxicity (Zang & Misra, 1992).
Propiedades
Número CAS |
95969-40-7 |
|---|---|
Nombre del producto |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide |
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-methyl-1-oxido-4-phenyl-3,6-dihydro-2H-pyridin-1-ium |
InChI |
InChI=1S/C12H15NO/c1-13(14)9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
Clave InChI |
FZVSMNOAJGWONA-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(=CC1)C2=CC=CC=C2)[O-] |
SMILES canónico |
C[N+]1(CCC(=CC1)C2=CC=CC=C2)[O-] |
Sinónimos |
1-methyl-4-phenyl-1,2,3,6-(tetrahydropyridine)-N-oxide MPTP-N-oxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



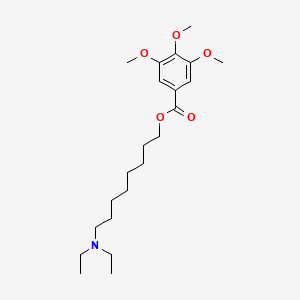


![(8S,13S,14S)-17-but-2-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1212364.png)
